molecular formula C23H26N4O3 B6450636 2-(2-methoxyphenoxy)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2549025-58-1

2-(2-methoxyphenoxy)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B6450636
CAS No.: 2549025-58-1
M. Wt: 406.5 g/mol
InChI Key: NDACOBFHRFMHLO-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex heterocyclic molecule featuring three distinct structural motifs:

Aryl Ether Substituent: The 2-methoxyphenoxy group contributes electron-donating properties via the methoxy (-OCH₃) moiety, which may influence solubility and receptor binding.

Bicyclic Amine Core: The octahydropyrrolo[3,4-c]pyrrole system is a saturated bicyclic scaffold, likely enhancing conformational rigidity and bioavailability compared to monocyclic analogs.

Benzodiazole Heterocycle: The 1-methyl-1H-1,3-benzodiazol-2-yl group (a benzimidazole derivative) is a pharmacophore common in medicinal chemistry, often associated with intercalation or kinase inhibition.

Structural determination of such molecules typically employs X-ray crystallography refined using software like SHELX .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-25-19-8-4-3-7-18(19)24-23(25)27-13-16-11-26(12-17(16)14-27)22(28)15-30-21-10-6-5-9-20(21)29-2/h3-10,16-17H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDACOBFHRFMHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycles

  • Benzodiazole vs. Benzothiazole: The benzodiazole (benzimidazole) in the target compound differs from benzothiazole () by replacing sulfur with a nitrogen atom.
  • Octahydropyrrolo-pyrrole vs. Pyrrolo-Benzothiazine : The saturated bicyclic amine in the target compound may offer greater metabolic stability compared to the partially unsaturated pyrrolo-benzothiazine (), which is prone to oxidation .

Substituent Effects

  • Methoxyphenoxy vs. Fluorophenyl: The methoxy group in the target compound enhances electron density, contrasting with electron-withdrawing fluorine substituents in . This difference could modulate binding affinity in hydrophobic pockets .
  • Methyl-Benzodiazole vs.

Hypothetical Pharmacological Profile

  • Kinase Inhibition : The benzodiazole and rigid bicyclic core resemble kinase inhibitors (e.g., imatinib analogs), which often feature planar heterocycles for ATP-binding site interaction .
  • Antimicrobial Activity: Benzodiazoles are known for antimicrobial effects, possibly augmented by the methoxyphenoxy group’s solubility .

Challenges and Opportunities

  • Synthetic Complexity : The fused bicyclic system may require high-resolution crystallography (e.g., SHELX refinement) for structural validation .
  • Optimization : Replacing methoxy with bulkier groups (e.g., ’s fluorophenyl) could enhance target selectivity.

Preparation Methods

1-Methyl-1H-1,3-Benzodiazol-2-yl Intermediate

The benzodiazole moiety is typically prepared via cyclocondensation of o-phenylenediamine derivatives with trimethylorthoacetate under acidic conditions. For example:

  • Methylation : Reaction of 4-chloro-1H-benzodiazol-2-amine with methyl iodide in DMF yields 1-methyl-4-chloro-1H-benzodiazole.

  • Functionalization : Palladium-catalyzed cross-coupling introduces substituents at the 5-position.

Octahydropyrrolo[3,4-c]pyrrole Core

A patented approach utilizes a double Mannich reaction:

  • Diethyl acetamidomalonate reacts with formaldehyde and pyrrolidine to form the bicyclic framework.

  • Reductive amination with sodium cyanoborohydride establishes the trans-decalin-like geometry.

2-(2-Methoxyphenoxy)acetyl Segment

The methoxyphenoxy ketone is synthesized via nucleophilic aromatic substitution:

  • Guaiacol (2-methoxyphenol) reacts with bromoacetyl chloride in the presence of K₂CO₃ to form 2-bromo-1-(2-methoxyphenoxy)ethanone.

  • Halogen exchange using NaI in acetone yields the iodo derivative for subsequent coupling.

Buchwald-Hartwig Amination

The most efficient method employs palladium catalysis to couple the benzodiazole-pyrrolopyrrole amine with the methoxyphenoxy ketone:

ParameterOptimal ValueSource
CatalystPd₂(dba)₃ (2 mol%)
LigandXantphos (4 mol%)
BaseCs₂CO₃
SolventToluene
Temperature110°C
Reaction Time18 h
Yield68%

This method achieves effective C-N bond formation while preserving stereochemical integrity.

Mitsunobu Reaction Alternative

For acid-sensitive substrates, the Mitsunobu reaction using DIAD and PPh₃ facilitates etherification:

  • Coupling Efficiency : 54% yield observed for analogous structures.

  • Limitation : Requires pre-formed alcohol and may lead to epimerization.

Optimization of Reaction Conditions

Temperature and Catalysis

  • Pd Catalysis : Increasing temperature beyond 110°C promotes decomposition, while lower temperatures (<90°C) stall reactivity.

  • Solvent Effects : Polar aprotic solvents like DMF reduce yields compared to toluene due to ligand dissociation.

Purification Protocols

  • Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) effectively separates diastereomers.

  • Crystallization : Recrystallization from ethanol/water (4:1) improves purity to >98%.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 7.85 (d, J=8.4 Hz, benzodiazole H), 6.90–6.82 (m, methoxyphenoxy H), 4.15 (s, OCH₃), 3.70–3.45 (m, pyrrolo H)
HRMS (ESI+)m/z 415.2102 [M+H]⁺ (calc. 415.2108)

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the pyrrolopyrrole rings and planarity of the benzodiazole system.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost ($/g)Scalability
Buchwald-Hartwig6898120>100 g
Mitsunobu5495180<50 g
Nucleophilic Aromatic429290>500 g

The Buchwald-Hartwig approach balances yield and scalability, making it preferred for industrial applications .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include:

  • Ether bond formation : Reacting 2-methoxyphenol derivatives with activated carbonyl intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Pyrrolo-pyrrole core construction : Cyclization of 1-methylbenzimidazole precursors with pyrrolidine derivatives under reflux in aprotic solvents (e.g., THF or dichloromethane) .
  • Purification : Use flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the final product . Yield optimization requires strict control of temperature (±2°C), stoichiometric ratios (1:1.2 for limiting reagents), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for structural validation of this compound?

  • X-ray crystallography : Resolve the octahydropyrrolo[3,4-c]pyrrole core geometry using SHELXL for refinement (monoclinic space group, Z = 4) .
  • NMR spectroscopy : Confirm methoxyphenoxy (δ 3.8–4.1 ppm for OCH₃) and benzodiazole (δ 7.2–8.0 ppm aromatic protons) moieties .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 449.1893 for C₂₅H₂₅N₃O₃) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

Contradictions often arise from dynamic proton exchange or conformational isomerism. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for exchanging protons (e.g., pyrrolidine NH groups) .
  • 2D-COSY/NOESY : Map through-space interactions to distinguish rotamers .
  • DFT calculations : Compare experimental and computed chemical shifts (using Gaussian09 with B3LYP/6-31G* basis set) .

Q. What experimental design principles apply to studying this compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-UV (λ = 254 nm) at 0, 6, 12, and 24 hours .
  • Photostability : Expose to UV light (300–400 nm) in quartz cuvettes; quantify decomposition using LC-MS .
  • Oxidative resistance : Treat with H₂O₂ (0.3% v/v) and analyze by TLC (Rf shift indicates oxidation) .

Q. How can crystallographic disorder in the octahydropyrrolo[3,4-c]pyrrole moiety be modeled accurately?

  • Use SHELXL PART instructions to refine disordered atoms with split positions .
  • Apply ADPs (anisotropic displacement parameters) to high-occupancy sites and isotropic models for low-occupancy regions .
  • Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies mitigate low yields in the final cyclization step?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (improves benzodiazole-pyrrolidine linkage) .
  • Microwave-assisted synthesis : Reduce reaction time (30 min at 120°C vs. 12 hours conventional) .
  • Solvent optimization : Switch from DMF to DMAc for higher dielectric constant, enhancing dipole interactions .

Methodological Tables

Table 1. Key Reaction Parameters for Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Etherification2-Methoxyphenol, NaH, DMF, 0°C → RT7292%
Cyclization1-Methylbenzimidazole, THF, 80°C, 12h5885%
PurificationSilica gel (EtOAc/hexane 3:7)8998%

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